molecular formula C22H22N2O4S B2603455 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine CAS No. 866811-90-7

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine

Cat. No.: B2603455
CAS No.: 866811-90-7
M. Wt: 410.49
InChI Key: ZBPGHXODILJVJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Thermal and Optical Properties

Karthik et al. (2021) investigated a compound synthesized through a substitution reaction involving a piperidine derivative, which was characterized using various spectroscopic techniques. The compound exhibited significant thermal stability and optical properties, suggesting potential applications in materials science and photonics (Karthik et al., 2021).

Chemical Reactivity and Structural Studies

Research by Hamby and Bauer (1987) on nucleophilic reactions involving a benzenesulfonyloxyalloxazine derivative provided insights into the reactivity of such compounds. These findings could inform the development of new synthetic routes and the design of molecules with specific chemical properties (Hamby & Bauer, 1987).

Antibacterial Activity

Sanchez et al. (1988) explored the antibacterial activity of quinoline and naphthyridine derivatives, highlighting the potential of such structures in developing new antibiotics. The study emphasized the importance of substituents on the quinoline nucleus for antibacterial efficacy (Sanchez et al., 1988).

Glycosylation Reactions

Crich and Smith (2001) demonstrated the use of a benzenesulfinyl piperidine derivative in glycosylation reactions, a key process in carbohydrate chemistry with implications for drug development and synthetic biology (Crich & Smith, 2001).

Mechanism of Action

The mechanism of action of this compound is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the sources I found .

Future Directions

The future directions or potential applications of this compound are not discussed in the sources I found .

Properties

IUPAC Name

8-(benzenesulfonyl)-9-piperidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-29(26,16-7-3-1-4-8-16)21-15-23-18-14-20-19(27-11-12-28-20)13-17(18)22(21)24-9-5-2-6-10-24/h1,3-4,7-8,13-15H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPGHXODILJVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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